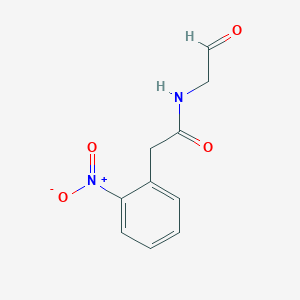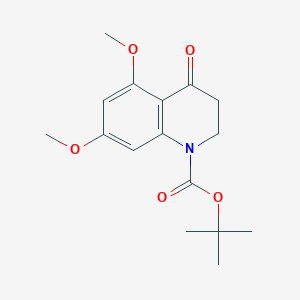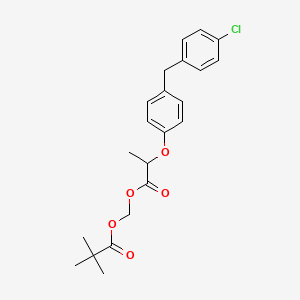![molecular formula C4H6Cl3NOS B14481046 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide CAS No. 70511-93-2](/img/structure/B14481046.png)
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is a chemical compound with the molecular formula C4H6Cl3NOS It is known for its unique structure, which includes a trichloromethyl group and a methylsulfanyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide typically involves the reaction of trichloroacetonitrile with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The trichloromethyl group can form reactive intermediates that disrupt cellular processes, while the methylsulfanyl group may enhance its binding affinity to target enzymes or receptors.
類似化合物との比較
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the methylsulfanyl group.
2,2,2-Trichloro-N-methylacetamide: Contains a methyl group instead of the methylsulfanyl group.
2,2,2-Trichloro-N-ethylacetamide: Contains an ethyl group instead of the methylsulfanyl group.
Uniqueness
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is unique due to the presence of both trichloromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
70511-93-2 |
|---|---|
分子式 |
C4H6Cl3NOS |
分子量 |
222.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(methylsulfanylmethyl)acetamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
InChIキー |
GOVNXDSMTYQZIB-UHFFFAOYSA-N |
正規SMILES |
CSCNC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
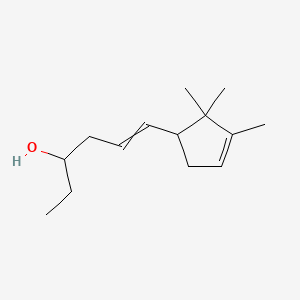
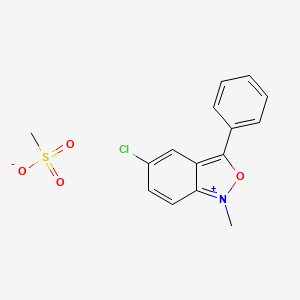
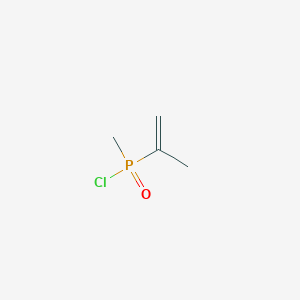
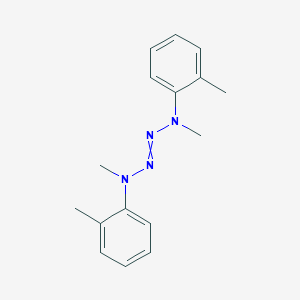
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)


